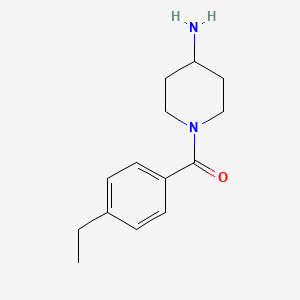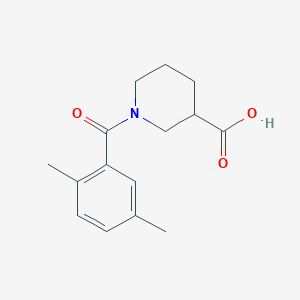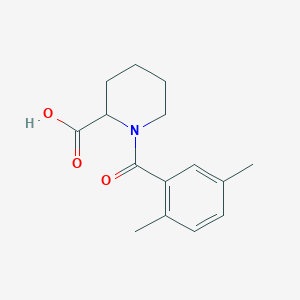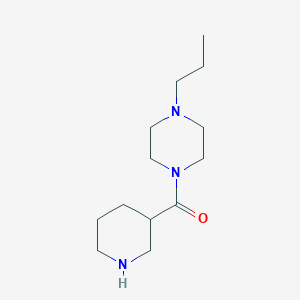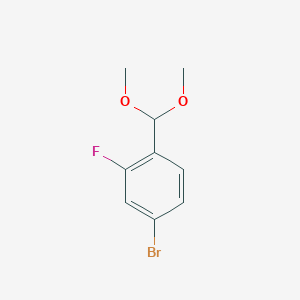
4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene
概要
説明
Brominated organic compounds, like the one you’re asking about, are often used in organic synthesis due to their reactivity. They can participate in various types of reactions, including substitution and coupling reactions .
Molecular Structure Analysis
The molecular structure of a brominated organic compound would typically include a benzene ring (or similar aromatic structure), with one or more bromine atoms attached, along with other substituents .Chemical Reactions Analysis
Brominated organic compounds can undergo a variety of chemical reactions, including but not limited to substitution reactions, elimination reactions, and coupling reactions .Physical And Chemical Properties Analysis
Brominated organic compounds typically have higher boiling points and densities compared to their non-brominated counterparts due to the presence of bromine atoms .科学的研究の応用
Synthesis and Chemical Reactions
- Synthesis Techniques : Studies have focused on the synthesis of related bromo-fluorobenzene compounds. For instance, 1,2-Bis(bromomethyl)-4-fluorobenzene and 1,4-Bis(bromomethyl)-2-fluorobenzene have been synthesized using different reaction paths involving diazotization, bromination, nitration, and reduction (Guo Zhi-an, 2009) (Song Yan-min, 2007).
- Radiochemical Synthesis : The production of no-carrier-added 1-bromo-4-[18F]fluorobenzene, important for 18F-arylation reactions, has been explored through nucleophilic aromatic substitution reactions (J. Ermert et al., 2004).
- Bromination Processes : The NBS bromination of 1,4-dimethoxy-2,3-dimethylbenzene, yielding various bromination products including a compound structurally similar to 4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene, has been studied (R. Aitken et al., 2016).
Applications in Organic Chemistry
- Metalation Reactions : Selective ortho-metalation of fluoroarenes, similar to 4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene, and their reactions with various electrophiles have been explored (M. Baenziger et al., 2019).
- Photofragmentation Studies : The ultraviolet photodissociation of bromo-fluorobenzenes at 266 nm has been studied, providing insights into the photodissociation mechanisms and the effects of fluorine atom substitution (Xi-Bin Gu et al., 2001).
Other Applications
- Electrochemical Fluorination : Studies on side-reactions during the fluorination of halobenzenes, which include compounds similar to 4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene, have been conducted to understand the formation mechanisms of various fluorinated compounds (Hirohide Horio et al., 1996).
- Bifunctional Electrolyte Additives : 4-Bromo-2-fluoromethoxybenzene, a related compound, has been used as a novel bi-functional electrolyte additive for lithium-ion batteries, indicating potential applications in battery technology (Zhang Qian-y, 2014).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-bromo-1-(dimethoxymethyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO2/c1-12-9(13-2)7-4-3-6(10)5-8(7)11/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBJMTAUCIBGNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C=C(C=C1)Br)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593672 | |
| Record name | 4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene | |
CAS RN |
439814-87-6 | |
| Record name | 4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439814-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 4-bromo-1-(dimethoxymethyl)-2-fluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

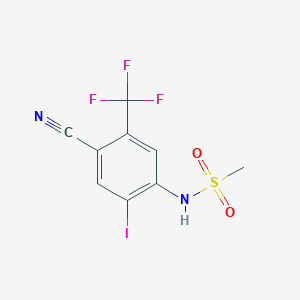
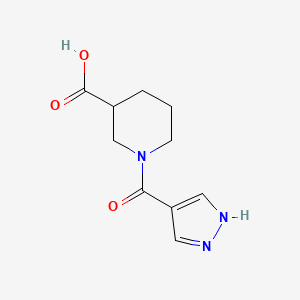
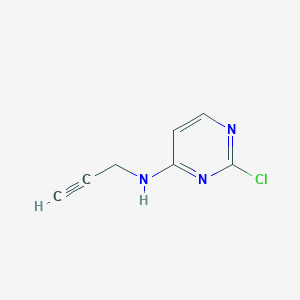
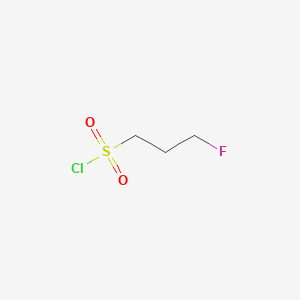
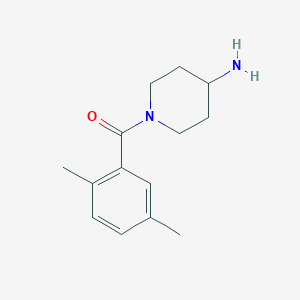
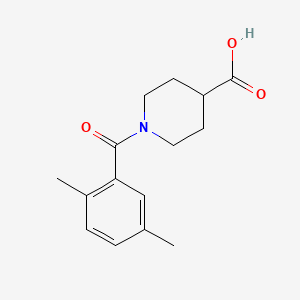
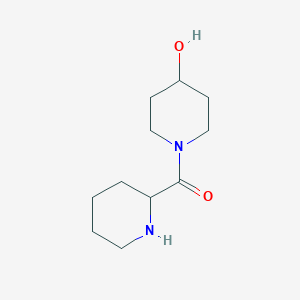
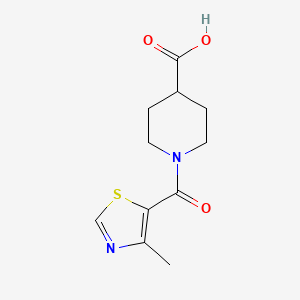
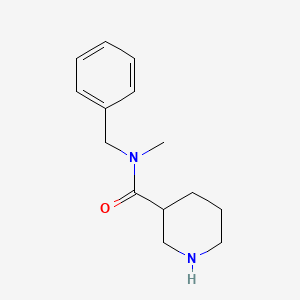
![3-{4H,5H,6H,7H-Thieno[3,2-C]pyridin-5-ylcarbonyl}piperidine](/img/structure/B1369831.png)
